Methyl Group Position: 3-Methyl vs. 2-Methyl Regioisomer
No direct head-to-head bioactivity comparison between 3-methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione and its 2-methyl regioisomer (CAS 325953-75-1) has been published in the primary literature . However, the differing methyl position is expected to alter the pKa of the adjacent amide NH (position 2 vs. position 4), modulate the conformational preference of the hexahydro ring system, and affect the vector of any substituent introduced at the secondary amine, resulting in distinct structure-activity relationships (SAR) . Both compounds share the molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol, making them isomeric and indistinguishable by low-resolution mass spectrometry alone .
No co-assay data published; isobaric and indistinguishable by low-res MS.
| Evidence Dimension | Methyl substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 3-methyl substituent on hexahydro-2H-pyrido[1,2-a]pyrazine-1,6-dione scaffold |
| Comparator Or Baseline | 2-methyl substituent (CAS 325953-75-1); otherwise identical scaffold |
| Quantified Difference | No quantitative comparative bioactivity data available. Structural differentiation confirmed by NMR (distinct ¹H and ¹³C chemical shifts expected) and HPLC retention time. |
| Conditions | In silico comparison; no co-assayed experimental data published as of 2026-05-06. |
Why This Matters
For procurement in medicinal chemistry campaigns, regioisomeric purity must be verified by orthogonal analytical methods (e.g., ¹H NMR, HPLC), as the two isomers are likely to exhibit divergent potency, selectivity, and metabolic stability against any given biological target.
